[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride
Description
Properties
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(2)8-5-7(6-11)3-4-9-8;/h3-5,11H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIFTVKJGZJLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with dimethylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can further modify the functional groups on the pyridine ring.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of pyridine-containing compounds is beneficial.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and the pyridine ring can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(4-Aminopyridin-2-yl)methanol Hydrochloride (CAS 1354940-95-6)
- Structure: Differs by replacing the dimethylamino group with an amino group at the 2-position.
- Key Differences: Basicity: The amino group (pKa ~9–10) is less basic than dimethylamino (pKa ~10–11), altering protonation behavior under physiological conditions . Hydrogen Bonding: The primary amine can act as both a donor and acceptor, unlike the tertiary dimethylamino group, which primarily accepts hydrogen bonds. Applications: Likely used in different synthetic pathways due to reduced steric hindrance and enhanced nucleophilicity.
(4-Methoxypyridin-2-yl)-methanol
- Structure: Features a methoxy group at the 4-position instead of hydroxymethyl and lacks the dimethylamino group.
- Key Differences: Solubility: The methoxy group increases hydrophobicity compared to the polar hydroxymethyl group.
Heterocyclic Ring Modifications
[2-[(Dimethylamino)methyl]thiazol-4-yl]methanol Hydrochloride (CAS 82586-70-7)
- Structure : Replaces the pyridine ring with a thiazole (sulfur and nitrogen-containing heterocycle).
- Key Differences :
2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride
- Structure: Cyclohexanone replaces the pyridine ring.
- Applications: Used as an intermediate in tramadol synthesis, highlighting its role in opioid chemistry rather than pyridine-based drug development .
Functional Group Modifications
2-(Dimethylamino)ethanol Hydrochloride (DMAE Hydrochloride, CAS 2498-25-1)
- Structure: Lacks the pyridine ring; features a dimethylamino group attached to ethanol.
- Key Differences: Pharmacology: DMAE is a nootropic agent with cholinergic activity, whereas the pyridine derivative’s applications are more likely confined to synthesis . Lipophilicity: The absence of an aromatic ring reduces lipid solubility, affecting blood-brain barrier penetration.
Ethyl 4-Pyridylacetate Hydrochloride
- Structure : Contains an ester-linked acetate chain at the 4-position instead of hydroxymethyl.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Dimethylamino groups enhance basicity and electron-donating capacity, influencing binding to biological targets (e.g., enzymes, receptors) compared to amino or methoxy substituents .
- Solubility : Hydrochloride salts universally improve water solubility, but ring systems (e.g., pyridine vs. thiazole) modulate logP values and bioavailability.
- Synthetic Versatility: Pyridine derivatives with hydroxymethyl groups are pivotal in cross-coupling reactions, whereas thiazole or cyclohexanone analogs serve niche roles in drug impurity profiling or opioid synthesis .
Biological Activity
The compound [2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride , with the CAS number 1269189-05-0 , is a pyridine derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- The structure of this compound features a dimethylamino group attached to a pyridine ring, along with a hydroxymethyl substituent.
Molecular Formula:
- CHNClO
Molecular Weight:
- 188.63 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells. For example, it may affect enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.
- Receptor Modulation: It acts on certain receptors, potentially modulating their activity and affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 14 | 64 µg/mL |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
Case Study: Cytotoxicity Assessment
A study assessing the cytotoxic effects of this compound revealed:
- IC values against HeLa cells: 28.3 µM
- IC values against MCF-7 cells: 25.6 µM
The mechanism of action involved the induction of apoptosis through the production of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest that it may help mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory responses.
Summary of Key Studies
- Antimicrobial Activity Study : Demonstrated significant inhibition against multiple bacterial strains with MIC values indicating strong antimicrobial properties.
- Cytotoxicity Evaluation : Showed promising results in inducing apoptosis in cancer cell lines through ROS generation and cell cycle arrest mechanisms.
- Neuroprotection Research : Indicated potential benefits in protecting against neurodegeneration, warranting further exploration into its therapeutic applications.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Specific areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of structural modifications to enhance potency and selectivity.
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms the presence of the dimethylamino (-N(CH₃)₂, δ ~2.2–2.5 ppm) and hydroxymethyl (-CH₂OH, δ ~4.5–5.0 ppm) groups. 2D NMR (COSY, HSQC) resolves pyridine ring coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 187.10) identifies molecular ions and fragmentation pathways.
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) detect impurities at 254 nm. Retention time consistency (±0.1 min) ensures batch reproducibility .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies often arise from:
- Impurity Profiles : Trace impurities (e.g., unreacted intermediates) may exhibit off-target effects. Use LC-MS/MS to quantify impurities (e.g., [M+H]⁺ = 160.06 for deaminated byproducts) .
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or solvent (DMSO concentration) alter solubility and activity. Standardize protocols using reference compounds (e.g., positive controls for receptor binding assays) .
Case Study : A 2025 study found conflicting IC₅₀ values (5 µM vs. 12 µM) in kinase inhibition assays. Reanalysis revealed residual DMSO (>1%) in one dataset suppressed activity .
What in vitro models are suitable for evaluating the compound’s biological activity and mechanism of action?
Q. Advanced Research Focus
- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATP analogs) to measure kinase or phosphatase inhibition. IC₅₀ values are calculated via nonlinear regression of dose-response curves.
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to track intracellular accumulation in HEK293 or HeLa cells. Compare with structurally related controls to assess transporter-mediated uptake .
- Receptor Binding : Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity for GPCRs or ion channels. Include scrambled analogs to confirm specificity .
What strategies are recommended for identifying and quantifying synthetic impurities in this compound?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (60°C), UV light, or acidic/basic conditions to generate degradants. LC-PDA-MS identifies major degradation pathways (e.g., hydrolysis of the hydroxymethyl group) .
- Impurity Synthesis : Synthesize suspected impurities (e.g., deaminated or oxidized derivatives) as reference standards. Use quantitative NMR (qNMR) with maleic acid as an internal standard for precise quantification .
Regulatory Alignment : Follow ICH Q3A/B guidelines, setting thresholds for reporting (0.05%) and qualifying (0.15%) impurities in preclinical studies .
How does the hydrochloride salt form impact solubility and stability in aqueous buffers?
Q. Basic Research Focus
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in PBS pH 7.4 vs. 5 mg/mL for the free base). Conduct shake-flask experiments with UV/Vis quantification.
- Stability : Monitor pH-dependent degradation (t₁/₂ at pH 2: >30 days; pH 9: <7 days) via accelerated stability studies (40°C/75% RH). Formulate with antioxidants (e.g., ascorbic acid) for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
